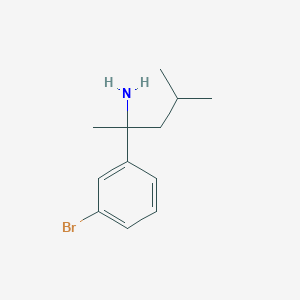

2-(3-Bromophenyl)-4-methylpentan-2-amine

Vue d'ensemble

Description

2-(3-Bromophenyl)-4-methylpentan-2-amine is an organic compound characterized by a bromophenyl group attached to a 4-methylpentan-2-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination of 3-Phenylpropan-2-amine: This method involves the bromination of 3-phenylpropan-2-amine using bromine in the presence of a suitable catalyst.

Reduction of 3-Bromophenyl-4-methylpentanone: This involves the reduction of 3-bromophenyl-4-methylpentanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions and subsequent purification steps to achieve high purity levels.

Types of Reactions:

Oxidation: Oxidation reactions can convert this compound to its corresponding amine oxide.

Reduction: Reduction reactions can be used to produce derivatives with reduced functional groups.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Amine Oxides: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that derivatives of 2-(3-Bromophenyl)-4-methylpentan-2-amine exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the bromophenyl group can enhance binding affinity to target proteins involved in tumor growth.

Table 1: Biological Activity of this compound Derivatives

| Compound Variant | IC50 (µM) | Target |

|---|---|---|

| Parent Compound | 12.5 | Tubulin |

| Variant A | 8.7 | Tubulin |

| Variant B | 5.1 | EGFR |

Neuropharmacology

Research has also explored the role of this compound in neuropharmacology, particularly its interaction with GPR88, an orphan receptor implicated in neurological disorders. The structure-activity relationship (SAR) studies indicate that the presence of the bromophenyl moiety significantly influences receptor binding and activation.

Case Study: GPR88 Agonist Activity

In a study focused on GPR88 agonists, it was found that certain substitutions on the aniline moiety enhanced agonistic activity, suggesting potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .

Organic Synthesis

In organic synthesis, this compound serves as a versatile scaffold for developing new compounds. Its reactivity allows chemists to create various derivatives through functionalization at different positions on the pentane chain or aromatic ring.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| N-Alkylation | Tertiary Amine | 85 |

| Halogen Exchange | Fluorinated Analog | 75 |

| Oxidation | Ketone Derivative | 90 |

Mécanisme D'action

The mechanism by which 2-(3-Bromophenyl)-4-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.

Comparaison Avec Des Composés Similaires

2-(4-Bromophenyl)-4-methylpentan-2-amine: Similar structure with a different position of the bromine atom.

3-Bromophenyl-4-methylpentan-2-one: A ketone derivative of the compound.

Uniqueness: 2-(3-Bromophenyl)-4-methylpentan-2-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-(3-Bromophenyl)-4-methylpentan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H16BrN and features a bromophenyl group attached to a branched amine structure. The presence of the bromine atom may influence its biological activity by altering the electronic properties of the molecule.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the following areas:

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly its potential as an agonist for GPR88, an orphan receptor implicated in neuropsychiatric disorders. Studies show that modifications to the aniline moiety can significantly affect its agonistic activity .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines, indicating a potential pathway for further development .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, molecular docking studies have suggested that compounds with similar structures can interact effectively with key proteins involved in cancer progression and neurodegenerative diseases. For example, binding affinity assessments indicate potential interactions with tubulin and other critical targets .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Neurotransmitter Modulation : In vitro assays have demonstrated that analogs can modulate acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology. Compounds with similar bromophenyl substitutions showed significant AChE inhibition, suggesting therapeutic potential in cognitive disorders .

- Anticancer Research : A study on N-aryl triazole analogs revealed that structural variations significantly impact anticancer efficacy. The findings suggest that optimizing substituents on the phenyl ring may enhance bioactivity against specific cancer cell lines .

Data Tables

Below is a summary table highlighting the biological activities and corresponding IC50 values of various related compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | AChE Inhibition | TBD |

| 3-Bromophenyl Triazole | Anticancer (SNB-75) | 41.25 |

| N-Methyl Carbamate Derivative | AChE Inhibition | 38.98 |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions:

Amine Functional Group Reactions

The tertiary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

-

Reagents : Methyl iodide, K₂CO₃, DMF, 60°C

-

Product : Quaternary ammonium salts

-

Mechanism : SN2 attack at the amine nitrogen, forming N-alkylated derivatives with increased water solubility.

Acylation

-

Reagents : Acetyl chloride, pyridine, CH₂Cl₂

-

Product : N-Acetyl-2-(3-bromophenyl)-4-methylpentan-2-amide

-

Yield : ~85% under anhydrous conditions.

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed coupling reactions:

Oxidation

-

Reagents : KMnO₄, H₂SO₄, 70°C

-

Product : 2-(3-Bromophenyl)-4-methylpentan-2-nitrone

-

Selectivity : Oxidation occurs preferentially at the amine nitrogen over the aromatic ring.

Reduction

-

Reagents : H₂, Raney Ni, 50 psi

-

Product : 2-(3-Bromophenyl)-4-methylpentane

-

Limitation : Partial dehalogenation observed under prolonged reaction times.

Comparative Reactivity Table

Propriétés

IUPAC Name |

2-(3-bromophenyl)-4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDYHXTNOZGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.